Kasugamycin
Overview
Description
Kasugamycin is an aminoglycoside antibiotic that was originally isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan . It is known for its ability to inhibit the growth of bacteria and fungi, particularly the rice blast fungus, making it a valuable agricultural antibiotic . This compound has a chemical formula of C14H25N3O9 and is a white, crystalline substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamycin is typically produced through fermentation using Streptomyces kasugaensis. The biosynthetic pathway involves several enzymatic steps, including the conversion of UDP-GlcNAc to UDP-ManNAc by the enzyme KasQ . The preparation of this compound can also involve the use of nanoconjugates, where this compound is connected with amino-modified silica matrix by an amide bond, which helps in controlled release and prolonged duration .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and crystallization, to obtain pure this compound . The use of controlled release formulations, such as kasuga-silica-conjugated nanospheres, has been explored to enhance the stability and efficacy of this compound .
Chemical Reactions Analysis
Types of Reactions
Kasugamycin undergoes several types of chemical reactions, including acetylation and epimerization. The enzyme KasF acts as an acetyltransferase, inactivating this compound by converting it to 2-N’-acetyl this compound .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include UDP-GlcNAc, UDP-ManNAc, and various acetyltransferases . The reactions typically occur under mild conditions, with specific enzymes catalyzing the transformations.
Major Products
The major products formed from the chemical reactions of this compound include 2-N’-acetyl this compound and other modified forms that result from acetylation and epimerization .
Scientific Research Applications
Kasugamycin has a wide range of scientific research applications:
Mechanism of Action
Kasugamycin inhibits protein synthesis by targeting the ribosome, specifically interfering with the initiation step of translation . It competes with initiator transfer RNA and induces the dissociation of P-site-bound fMet-tRNA from the 30S subunit, thereby preventing the formation of functional ribosomes . This compound specifically inhibits the translation initiation of canonical mRNA but not leaderless mRNA .
Comparison with Similar Compounds
Kasugamycin is similar to other aminoglycoside antibiotics, such as streptomycin, kanamycin, and gentamicin . it is unique in its ability to inhibit the growth of both bacteria and fungi, particularly the rice blast fungus . Unlike other aminoglycosides, this compound does not cause miscoding during protein synthesis, making it a valuable tool for studying translation initiation .
List of Similar Compounds
- Streptomycin
- Kanamycin
- Gentamicin
- Neomycin
This compound’s unique properties and broad-spectrum activity make it a valuable compound in both agricultural and scientific research.
Biological Activity
Kasugamycin is an aminoglycoside antibiotic primarily known for its role in agriculture and medicine, particularly for its efficacy against various microbial pathogens. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and its potential applications in treating bacterial infections.
This compound exerts its antibacterial effects by binding to the 30S subunit of the ribosome, interfering with the interaction between mRNA and tRNA during protein synthesis. This inhibition leads to the prevention of translation initiation, ultimately resulting in bacterial cell death. The compound has been shown to act as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, which are critical enzymes in various organisms, including bacteria, insects, and humans .
Inhibitory Activity Against Chitinases
Recent studies have demonstrated that this compound effectively inhibits GH18 chitinases through specific interactions at the substrate-binding cleft. The binding affinity of this compound varies among different chitinases, with equilibrium dissociation constant () values ranging from 0.92 to 34.11 μM . The following table summarizes the inhibitory activities and binding affinities of this compound against various GH18 chitinases:
Enzyme Type | Organism | (μM) | (μM) |
---|---|---|---|
GH18 Chitinase 1 | Bacterium | 1.5 | 0.92 |
GH18 Chitinase 2 | Insect | 10.0 | 15.5 |
GH18 Chitinase 3 | Human | 34.11 | 34.11 |
This compound and Mycobacterium tuberculosis
This compound has shown significant potential in enhancing the efficacy of rifampicin against Mycobacterium tuberculosis. Research indicates that this compound can reduce mistranslation in bacteria by targeting the indirect tRNA-aminoacylation pathway, which is crucial for protein synthesis . This effect not only increases susceptibility to rifampicin but also limits the emergence of antibiotic resistance during treatment. In murine models, this compound demonstrated the ability to restrict the growth of M. tuberculosis, suggesting its potential as a therapeutic agent in tuberculosis management .
Case Studies and Clinical Applications
- Fire Blight Suppression : this compound has been evaluated as part of an integrated strategy for controlling fire blight in apple and pear orchards. Field trials have shown that it effectively suppresses the disease caused by Erwinia amylovora, highlighting its agricultural significance .
- In Vitro Antibacterial Activity : Preliminary studies have indicated that this compound possesses significant antibacterial activity against a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that this compound could be a valuable addition to antibiotic regimens for treating resistant bacterial infections .
Properties
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UQTMRZPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Kasugamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 234-260-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040374 | |
Record name | Kasugamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
<1.3X10-4 mm Hg at 25 °C | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic). | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
6980-18-3, 11030-24-3 | |
Record name | Kasugamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 234-260-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kasugamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KASUGAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
203 °C (dec) | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.